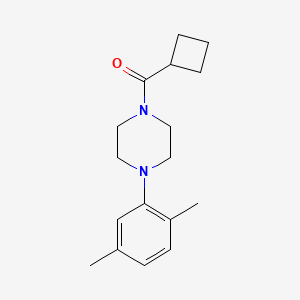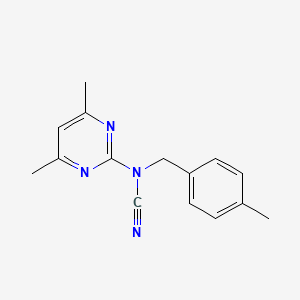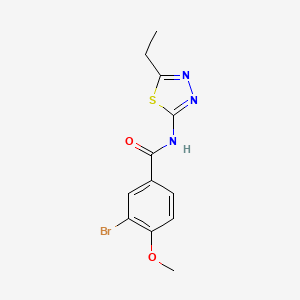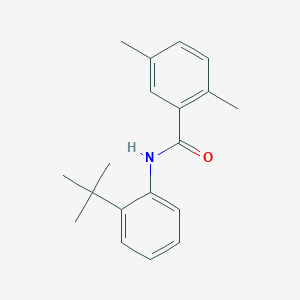![molecular formula C16H16N4O5 B5761208 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide](/img/structure/B5761208.png)
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide, also known as MitoQ, is a novel mitochondria-targeted antioxidant that has gained significant attention in the scientific community. It is a derivative of coenzyme Q10 and has been shown to have potential therapeutic applications in various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Mécanisme D'action
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide is a mitochondria-targeted antioxidant that accumulates in the mitochondria due to its positive charge. It acts by scavenging reactive oxygen species (ROS) and protecting mitochondrial DNA and proteins from oxidative damage. 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide also regulates mitochondrial function by improving electron transport chain activity and reducing mitochondrial membrane potential.
Biochemical and Physiological Effects:
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to have several biochemical and physiological effects. It reduces oxidative stress, improves mitochondrial function, and protects against mitochondrial DNA damage. 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide also reduces inflammation and improves vascular function. In addition, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to improve cognitive function and reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in high yields. It is also a potent antioxidant and has been shown to have therapeutic potential in various disease models. However, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has some limitations. It is a relatively expensive compound, and its mechanism of action is not fully understood. In addition, its effects may vary depending on the disease model and experimental conditions.
Orientations Futures
There are several future directions for 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide research. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and autoimmune diseases. Another direction is to study its long-term safety and efficacy in humans. In addition, further studies are needed to understand its mechanism of action and optimize its dosage and delivery methods. Finally, the development of novel mitochondria-targeted antioxidants based on the 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide structure could lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide is a promising mitochondria-targeted antioxidant that has potential therapeutic applications in various diseases. Its simple synthesis method, potent antioxidant activity, and protective effects on mitochondrial function make it an attractive compound for lab experiments. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide can be synthesized by a simple two-step process. In the first step, coenzyme Q10 is reacted with chloromethyl methyl ether to form chloromethyl coenzyme Q10. In the second step, chloromethyl coenzyme Q10 is reacted with 5-methyl-2-furfural and hydrazine hydrate to form 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide. The synthesis method is relatively simple, and 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide can be obtained in high yields.
Applications De Recherche Scientifique
4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been extensively studied in various disease models, including Parkinson's disease, Alzheimer's disease, cardiovascular diseases, and cancer. In Parkinson's disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function. In Alzheimer's disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to reduce amyloid-beta accumulation and improve cognitive function. In cardiovascular disease models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to improve mitochondrial function and reduce oxidative stress. In cancer models, 4-{2-[(5-methyl-2-furyl)methylene]hydrazino}-N-(4-nitrophenyl)-4-oxobutanamide has been shown to induce apoptosis and inhibit tumor growth.
Propriétés
IUPAC Name |
N'-[(E)-(5-methylfuran-2-yl)methylideneamino]-N-(4-nitrophenyl)butanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O5/c1-11-2-7-14(25-11)10-17-19-16(22)9-8-15(21)18-12-3-5-13(6-4-12)20(23)24/h2-7,10H,8-9H2,1H3,(H,18,21)(H,19,22)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEUJBJBFWSAAC-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl}-N-(4-nitrophenyl)-4-oxobutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)


![(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B5761147.png)


![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

![1-[2-(4-morpholinyl)-2-oxoethyl]-3-(2-nitrovinyl)-1H-indole](/img/structure/B5761191.png)

![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
